molecular formula C10H14N2O B2527648 1-(3-Cyclobutyl-1-methyl-1H-pyrazol-4-yl)ethan-1-one CAS No. 2167391-75-3

1-(3-Cyclobutyl-1-methyl-1H-pyrazol-4-yl)ethan-1-one

Cat. No.: B2527648
CAS No.: 2167391-75-3
M. Wt: 178.235
InChI Key: QKISNTUTNIQYHF-UHFFFAOYSA-N
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Description

1-(3-Cyclobutyl-1-methyl-1H-pyrazol-4-yl)ethan-1-one, also known as CPE, is a synthetic compound with potential applications in the field of medicinal chemistry. CPE belongs to the class of pyrazolones and has a cyclobutyl group attached to the pyrazolone ring.

Scientific Research Applications

Heterocyclic Compound Synthesis

1-(3-Cyclobutyl-1-methyl-1H-pyrazol-4-yl)ethan-1-one serves as a key building block in the synthesis of heterocyclic compounds, which are crucial in the development of pharmaceuticals and agrochemicals. This compound's unique structure enables it to participate in various chemical reactions, leading to the creation of novel heterocyclic frameworks with potential biological activities. Studies have demonstrated its utility in synthesizing pyrazole derivatives, known for their wide range of biological activities, including anticancer, analgesic, and anti-inflammatory properties (Gomaa & Ali, 2020).

Organocatalysis

The compound has been explored in the context of organocatalysis, particularly in the synthesis of tetrahydrobenzo[b]pyrans. These compounds are significant due to their presence in naturally occurring molecules and their relevance in pharmaceuticals. Research indicates the effectiveness of using organocatalysts in the three-component cyclocondensation involving this pyrazole derivative, highlighting its versatility and potential for green chemistry applications (Kiyani, 2018).

Metal-Ion Sensing

In the field of analytical chemistry, derivatives of this compound have been investigated for their potential as metal-ion sensors. These applications are critical for environmental monitoring and biomedical diagnostics. The electronic properties of the pyrazole moiety, coupled with its ability to form complexes with metal ions, offer a pathway for the development of sensitive and selective sensors for metal ions (Sharma, Om, & Sharma, 2022).

Anticancer Research

The incorporation of the pyrazole ring from this compound into larger molecular frameworks has been shown to yield compounds with promising anticancer activities. By engaging in Knoevenagel condensation reactions, researchers have developed α, β-unsaturated ketones/carboxylic acids that exhibit significant efficacy against various cancer targets. This synthetic versatility underscores the compound's role in designing novel anticancer agents with targeted activity and minimal side effects (Tokala, Bora, & Shankaraiah, 2022).

Safety and Hazards

The compound has been classified with the GHS07 pictogram. The hazard statements associated with it are H315, H319, and H335. Precautionary measures include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name

1-(3-cyclobutyl-1-methylpyrazol-4-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-7(13)9-6-12(2)11-10(9)8-4-3-5-8/h6,8H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKISNTUTNIQYHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN(N=C1C2CCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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